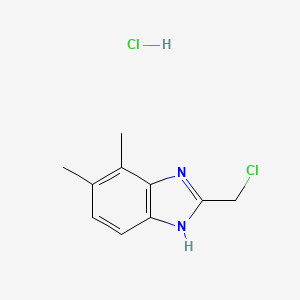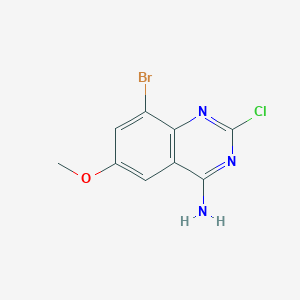
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine
Descripción general
Descripción
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine is a synthetic compound with the CAS Number: 1388025-37-3 . It has a molecular weight of 288.53 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine can be represented by the InChI code: 1S/C9H7BrClN3O/c1-15-4-2-5-7 (6 (10)3-4)13-9 (11)14-8 (5)12/h2-3H,1H3, (H2,12,13,14) .Physical And Chemical Properties Analysis
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine is a powder that is stored at room temperature . Its molecular weight is 288.53 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Cytotoxic Activity and Fluorescence Properties : A study focused on the synthesis of derivatives of 3-hydroxyquinolin-4(1H)-one, which includes compounds structurally related to 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine. These compounds showed cytotoxic activity against various cancer cell lines and also exhibited interesting fluorescence properties (Kadrić et al., 2014).
Crystal Structure and Biological Activity : Another research investigated a molecule similar to 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine, revealing its crystal structure and demonstrating anti-Mycobacterium phlei activity, an aspect crucial in the development of new antimicrobial agents (Bai et al., 2012).
Diagnostic Applications
- PET Imaging Agents for Tumor Detection : In the field of medical diagnostics, derivatives of 4-aminoquinazoline, closely related to 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine, were synthesized and evaluated as potential PET imaging agents for tumor detection. This highlights the compound's relevance in advanced medical imaging and cancer diagnosis (Chen et al., 2012).
Chemical Synthesis and Modifications
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, indicating its utility as a precursor in chemical synthesis. For instance, its interaction with nucleophilic reagents led to the creation of new quinazoline derivatives with potential biological activities (Kuryazov et al., 2010).
Anticancer Development Candidates : Research on 4-anilinoquinazolines, structurally similar to 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine, led to the discovery of compounds with significant anticancer properties and high blood-brain barrier penetration. This underscores the compound's potential in developing new anticancer agents (Sirisoma et al., 2009).
Drug Intermediate Synthesis : A study demonstrated the use of a related compound in the telescoping process for synthesizing a key drug intermediate. This reflects the compound's importance in optimizing drug manufacturing processes (Nishimura & Saitoh, 2016).
Environmental and Health Applications
Chemosensor for Heavy Metals : Research on a derivative of 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine revealed its potential as a chemosensor for cadmium. This could have significant implications for environmental monitoring and public health (Prodi et al., 2001).
Fungitoxicity Study : Another application involves its use in the synthesis of compounds tested for antifungal activity, highlighting its potential in developing new antifungal agents (Gershon et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-2-chloro-6-methoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c1-15-4-2-5-7(6(10)3-4)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLFPJOQXWQCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)
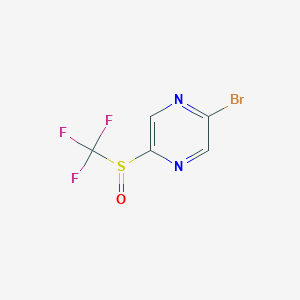
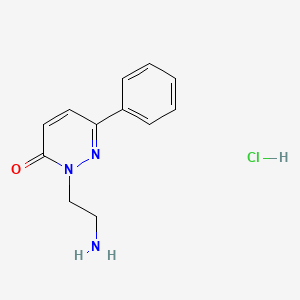
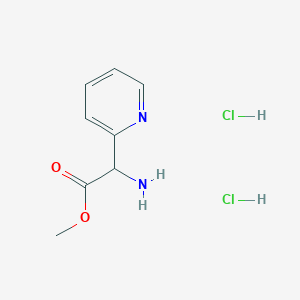
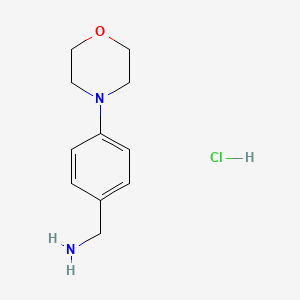
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
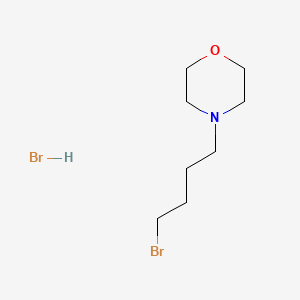
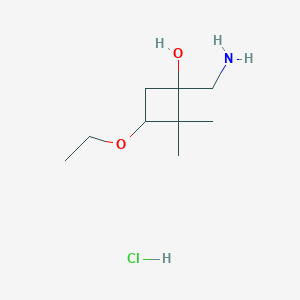
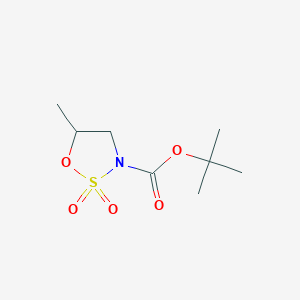
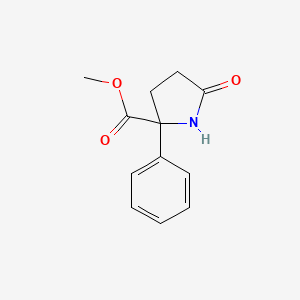
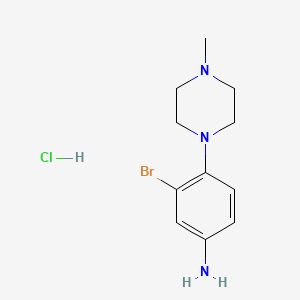
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)
